1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with a molecular formula of C10H18N2O3 It is known for its unique structure, which includes a pyrrolidine ring, a dimethylamino group, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Similar compounds such as cabergoline, a dopamine receptor agonist, are used for the treatment of hyperprolactinemic conditions .
Mode of Action
A structurally similar compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Edc, a similar compound, is known to activate carboxyl groups to form amide bonds and can also be used to activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
The related compound edc is known to be water-soluble , which could potentially influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit potent antitumor activity .
Action Environment
The related compound edc is typically employed in the ph range of 40-60 , indicating that pH could be an important environmental factor influencing its action.
Biochemical Analysis
Biochemical Properties
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase C (PKC), which is involved in intracellular signal transduction pathways . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PKC can lead to changes in the phosphorylation status of various substrates, thereby altering gene expression and metabolic processes . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-pentenoic acid.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-4-carboxylic acid: Another positional isomer with distinct chemical properties.
Uniqueness: 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)4-3-5-12-7-8(10(14)15)6-9(12)13/h8H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFIGLSLOVQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916455 | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94108-46-0 | |
Record name | 1-[3-(Dimethylamino)propyl]-2-oxo-4-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-(Dimethylamino)propyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094108460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BS7YLC9P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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